(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid)
CAS No.: 15189-88-5
Cat. No.: VC16094772
Molecular Formula: C8H8N2O6
Molecular Weight: 228.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15189-88-5 |
|---|---|
| Molecular Formula | C8H8N2O6 |
| Molecular Weight | 228.16 g/mol |
| IUPAC Name | (E)-4-[2-[(E)-3-carboxyprop-2-enoyl]hydrazinyl]-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C8H8N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H,(H,9,11)(H,10,12)(H,13,14)(H,15,16)/b3-1+,4-2+ |
| Standard InChI Key | CUGSOUHYELLBJI-ZPUQHVIOSA-N |
| Isomeric SMILES | C(=C/C(=O)O)\C(=O)NNC(=O)/C=C/C(=O)O |
| Canonical SMILES | C(=CC(=O)O)C(=O)NNC(=O)C=CC(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Stereochemical Features
(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) (CAS No. 15189-88-5) is defined by a hydrazine backbone (NH₂–NH₂) where each nitrogen atom is covalently bonded to a 4-oxobut-2-enoic acid group. The α,β-unsaturated carbonyl systems (C=O adjacent to a double bond) adopt an E configuration at both double bonds, as indicated by the (2E,2'E) designation. This stereochemical arrangement imposes rigidity on the molecule, favoring planar conformations that enhance its reactivity toward nucleophiles.
The molecular formula C₈H₈N₂O₆ corresponds to a molecular weight of 228.16 g/mol, with the IUPAC name (E)-4-[2-[(E)-3-carboxyprop-2-enoyl]hydrazinyl]-4-oxobut-2-enoic acid. The presence of two carboxylic acid groups (-COOH) and two ketone functionalities (-C=O) confers high polarity, influencing solubility and intermolecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 15189-88-5 |
| Molecular Formula | C₈H₈N₂O₆ |
| Molecular Weight | 228.16 g/mol |
| IUPAC Name | (E)-4-[2-[(E)-3-carboxyprop-2-enoyl]hydrazinyl]-4-oxobut-2-enoic acid |
| Canonical SMILES | C(=CC(=O)O)C(=O)NNC(=O)C=CC(=O)O |
Reactivity and Functional Group Analysis
α,β-Unsaturated Carbonyl Systems
The two α,β-unsaturated carbonyl groups dominate the compound’s reactivity. These motifs are electrophilic at the β-carbon due to conjugation with the carbonyl, enabling Michael addition reactions with nucleophiles such as thiols or amines. This reactivity is critical in medicinal contexts, where covalent binding to biological targets (e.g., cysteine residues in enzymes) can modulate therapeutic activity.
Hydrazine Moiety
The central hydrazine group (N–N) acts as a bifunctional linker, connecting the two carbonyl-containing arms. Hydrazine derivatives are known to form stable hydrazones via condensation reactions with ketones or aldehydes, a property exploitable in drug conjugation strategies or polymer crosslinking.
Acid-Base Behavior
The carboxylic acid groups (pKₐ ~2–3) ensure high aqueous solubility at physiological pH, while the hydrazine moiety (pKₐ ~8–9) remains protonated under acidic conditions. This pH-dependent ionization profile may influence biodistribution in biological systems.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for confirming structural assignments. The E configuration of the double bonds is validated by coupling constants (J = 12–16 Hz for trans-vinylic protons), while carbonyl carbons resonate near δ 170–175 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides exact mass confirmation (228.16 g/mol), with fragmentation patterns revealing sequential loss of CO₂ and H₂O from the carboxylic acid and carbonyl groups.
Infrared (IR) Spectroscopy
Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O–H stretch from carboxylic acids) dominate the IR spectrum, corroborating functional group presence.
Table 2: Analytical Techniques and Applications
| Technique | Application |
|---|---|
| NMR Spectroscopy | Stereochemical validation, structural elucidation |
| Mass Spectrometry | Molecular weight confirmation, fragmentation analysis |
| Infrared Spectroscopy | Functional group identification |
| Thin-Layer Chromatography | Purity assessment, reaction monitoring |
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